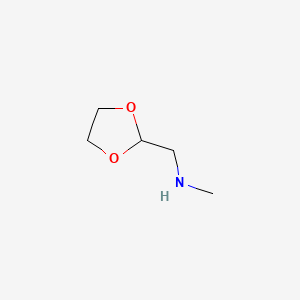

2-Methylaminomethyl-1,3-dioxolane

Description

2-Methylaminomethyl-1,3-dioxolane is an organic compound with the molecular formula C5H11NO2 It is a derivative of dioxolane, characterized by the presence of a methylaminomethyl group attached to the dioxolane ring

Properties

IUPAC Name |

1-(1,3-dioxolan-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-6-4-5-7-2-3-8-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCPVTVGEQLONB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205966 | |

| Record name | 1,3-Dioxolane-2-methanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57366-77-5 | |

| Record name | 1,3-Dioxolane-2-methanamine, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057366775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane-2-methanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxolane-2-methanamine, N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation via Reaction of 2-Halomethyl-1,3-dioxolanes with Amines

One of the primary methods for preparing 2-substituted aminomethyl-1,3-dioxolanes, including 2-methylaminomethyl-1,3-dioxolane, involves nucleophilic substitution of 2-halomethyl-1,3-dioxolane derivatives with amines.

- Starting Materials: 2-halomethyl-1,3-dioxolanes (where the halogen is typically chlorine or bromine) serve as electrophilic substrates.

- Nucleophile: Methylamine or other primary/secondary amines.

- Reaction Conditions: Elevated temperatures ranging from 100 to 200°C, with a preferred range of 150 to 170°C to optimize yield and reaction rate.

- Mechanism: The amine attacks the electrophilic carbon bearing the halogen, displacing the halide and forming the aminomethyl-substituted dioxolane.

- Post-reaction Processing: The resulting 2-aminomethyl-1,3-dioxolanes can be further modified by acid treatment or alkylation to form salts or quaternary ammonium compounds.

This method is well-documented in patent DE1046627B, which emphasizes the efficiency of this substitution reaction under controlled thermal conditions to obtain high-purity 2-aminomethyl-1,3-dioxolanes.

| Aspect | Details |

|---|---|

| Electrophilic substrate | 2-halomethyl-1,3-dioxolane |

| Nucleophile | Methylamine or other amines |

| Temperature range | 100–200°C (optimal 150–170°C) |

| Reaction type | Nucleophilic substitution |

| Product modifications | Acid treatment, alkylation for salts/quaternary ammonium compounds |

Synthesis via Acetalization of Acetaldehyde with Ethylene Glycol

Although this method primarily yields 2-methyl-1,3-dioxolane, it is relevant as a precursor step or related synthetic route for derivatives including this compound.

- Process: Acetaldehyde reacts with ethylene glycol in the presence of acid catalysts to form 2-methyl-1,3-dioxolane via acetalization.

- Catalysts: Acid catalysts such as mineral acids or solid acid catalysts facilitate the reaction.

- Industrial Context: This method is integrated into solid-state polycondensation (SSP) processes for polyethylene terephthalate (PET) production, where acetaldehyde is a byproduct.

- Reaction Setup: Gas scrubbing units contact process gas containing acetaldehyde with liquid ethylene glycol and acid catalysts, converting acetaldehyde to 2-methyl-1,3-dioxolane.

- Relevance: The formed 2-methyl-1,3-dioxolane can be further functionalized to introduce amino groups, leading to 2-methylaminomethyl derivatives.

This method is described in patent WO2015095879A1, which details the use of acid catalysts in gas scrubbing units to convert acetaldehyde to 2-methyl-1,3-dioxolane efficiently during PET manufacturing.

| Aspect | Details |

|---|---|

| Reactants | Acetaldehyde + Ethylene glycol |

| Catalyst | Acid catalyst (mineral or solid acids) |

| Process environment | Gas scrubbing unit in SSP process |

| Temperature | Not explicitly stated, typically mild acid catalysis conditions |

| Product | 2-methyl-1,3-dioxolane (precursor) |

Photocatalytic Synthesis Using Iron(III) Chloride and Sodium Nitrite

A more specialized laboratory-scale method involves photocatalytic synthesis of 1,3-dioxolane derivatives, which can be adapted for this compound analogs.

- Catalysts and Reagents: Iron(III) chloride hexahydrate and sodium nitrite in the presence of primary alcohols and diols.

- Reaction Conditions: UV irradiation with a medium-pressure mercury lamp (250 W) providing a spectrum rich in UV and visible light.

- Temperature: Controlled between 20 and 50°C.

- Procedure: The reaction mixture is irradiated for 6 to 24 hours, promoting cyclic acetal formation.

- Workup: Product extraction with ethyl ether, drying, and fractional distillation.

- Yield: Approximately 67% for 2-methyl-1,3-dioxolane under reported conditions.

While this method is more complex and less common industrially, it provides a clean route to cyclic acetals and may be adapted for amino-substituted derivatives by modifying the amine source.

| Aspect | Details |

|---|---|

| Catalysts | FeCl3·6H2O, sodium nitrite |

| Light source | UV irradiation (250 W mercury lamp) |

| Temperature | 20–50°C |

| Reaction time | 6–24 hours |

| Product isolation | Extraction, drying, fractional distillation |

| Yield | ~67% for 2-methyl-1,3-dioxolane |

Summary Table of Preparation Methods

| Method Number | Method Description | Key Reactants/Conditions | Advantages | Limitations/Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution of 2-halomethyl-1,3-dioxolane with amines | 2-halomethyl-1,3-dioxolane, methylamine; 150–170°C | Direct introduction of amino group; scalable | Requires halomethyl precursor; high temperature |

| 2 | Acid-catalyzed acetalization of acetaldehyde with ethylene glycol | Acetaldehyde, ethylene glycol, acid catalyst | Integrated into PET production; continuous | Produces precursor dioxolane; further modification needed |

| 3 | Photocatalytic synthesis using FeCl3 and sodium nitrite under UV | FeCl3·6H2O, sodium nitrite, UV light, diols | Mild temperature; clean synthesis | Longer reaction time; specialized equipment |

Research Findings and Notes

- The nucleophilic substitution method (Method 1) is the most direct and industrially relevant route to this compound, allowing for targeted functionalization.

- The acetalization approach (Method 2) is significant for producing the dioxolane ring system but requires subsequent amination steps to yield the methylaminomethyl derivative.

- Photocatalytic methods (Method 3) offer a greener alternative with mild conditions but are less common in large-scale synthesis due to longer reaction times and specialized equipment.

- Temperature control and catalyst choice are critical parameters influencing yield and purity.

- Post-synthesis modifications such as salt formation or quaternization can enhance compound stability and utility.

Chemical Reactions Analysis

Types of Reactions: 2-Methylaminomethyl-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The methylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as halides or alkoxides can be used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines or other reduced forms.

Substitution: Formation of substituted dioxolane derivatives.

Scientific Research Applications

Organic Chemistry

2-Methylaminomethyl-1,3-dioxolane is frequently utilized as a building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with specific functionalities.

Biochemical Studies

In biochemical research, this compound can be employed to investigate enzyme interactions and biochemical pathways . Its ability to act as a ligand enables it to bind to specific enzymes or receptors, potentially modulating their activity and influencing physiological processes .

Polymer Chemistry

The compound has been explored for its role in the production of polymers. For instance, it can be used as a precursor in the synthesis of polymeric materials that exhibit desirable properties such as enhanced stability or reactivity .

Medicinal Chemistry

Research indicates that derivatives of this compound may exhibit biological activity relevant to drug design. For example, studies have shown that modifications of this compound can lead to improved pharmacological profiles in certain therapeutic areas .

Case Study 1: Polymerization Activity

A study investigated the use of homoleptic aminophenolates derived from this compound in the polymerization of lactide. The results demonstrated stable behavior and significant potential for application in materials science .

Case Study 2: Solvent Development

Another research effort focused on developing bio-based solvents using derivatives of dioxolane structures, including those related to this compound. The study highlighted challenges in creating sustainable solvents while ensuring functional proficiency and reduced toxicity .

Mechanism of Action

The mechanism of action of 2-Methylaminomethyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .

Comparison with Similar Compounds

2-Methyl-1,3-dioxolane: A related compound with similar structural features but lacking the methylaminomethyl group.

2-Ethyl-2-methyl-1,3-dioxolane: Another derivative with an ethyl group instead of a methylaminomethyl group.

2,2-Dimethyl-1,3-dioxolane: A compound with two methyl groups attached to the dioxolane ring.

Uniqueness: 2-Methylaminomethyl-1,3-dioxolane is unique due to the presence of the methylaminomethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where such properties are desired.

Biological Activity

2-Methylaminomethyl-1,3-dioxolane is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 117.15 g/mol. Its structure features a dioxolane ring, which is known for contributing to various biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of 1,3-dioxolane derivatives, including this compound. Research indicates that compounds with this structure exhibit significant antibacterial and antifungal activities. For instance, a study found that various dioxolane derivatives demonstrated excellent antifungal activity against Candida albicans and notable antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa .

2. Antioxidant Properties

The antioxidant potential of this compound has also been investigated. In vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) have shown that derivatives of 1,3-dioxolanes exhibit substantial free radical scavenging abilities . The antioxidant activity is often measured by the IC50 value, with lower values indicating higher efficacy.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study of various 1,3-dioxolane derivatives, including this compound, it was found that most compounds exhibited significant antifungal activity against C. albicans, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL against S. aureus . This highlights the potential for developing new antifungal agents based on this compound.

Case Study 2: Antioxidant Activity Assessment

A phytochemical study assessed the antioxidant activity of plant extracts containing this compound derivatives. The ethyl acetate fraction showed remarkable antioxidant potential with an IC50 value significantly lower than other fractions tested . This suggests that the compound may enhance the antioxidant capacity of natural products.

Research Findings Summary

Q & A

Q. What are the established synthetic routes for 2-Methylaminomethyl-1,3-dioxolane, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via a modified Mannich condensation using disubstituted phenol, paraformaldehyde, and this compound. Key parameters include stoichiometric ratios (e.g., 1:1.2 molar ratio of phenol to formaldehyde), solvent selection (toluene or ethanol), and temperature control (60–80°C). Post-synthesis purification via recrystallization from toluene improves purity (>90%). Monitoring by NMR (e.g., disappearance of phenol –OH signal at δ 5.2 ppm) ensures reaction completion .

Q. How can researchers characterize the structural and electronic properties of this compound-derived metal complexes?

Techniques include:

- X-ray crystallography to resolve ligand coordination geometry (e.g., Mg(II) complexes show tetrahedral coordination).

- DFT calculations (B3LYP/6-31G*) to model electronic structures and bond dissociation energies.

- Cyclic voltammetry to assess redox behavior (e.g., oxidation potentials correlate with ligand electron-donating effects) .

Advanced Research Questions

Q. What mechanistic insights explain the solvent-dependent hydrolysis of this compound derivatives?

Hydrolysis follows either A-1 (acid-catalyzed) or A-Se2 (bimolecular) mechanisms depending on solvent polarity. In water-dioxane mixtures (20–40% dioxane), A-1 mechanisms dominate due to stabilization of carbocation intermediates. Kinetic studies (Arrhenius plots, ΔH‡ ≈ 85 kJ/mol) and solvent parameter analysis (using Grunwald-Winstein Y values) reveal that solvent composition affects transition-state stabilization. Comparative studies with 2-methyl-4-methylene-1,3-dioxolane show similar solvent trends despite differing mechanisms .

Q. How does this compound influence polymerization kinetics in catalytic systems?

As a ligand in Mg(II) complexes, it facilitates ring-opening polymerization of lactides via a coordination-insertion mechanism. Key factors:

- Steric effects : Bulky substituents on the dioxolane ring slow propagation rates (e.g., kp decreases by 30% with tert-butyl groups).

- Solvent choice : Nonpolar solvents (e.g., hexane) favor higher molecular weights (Mn ~ 50,000 Da) by reducing chain-transfer reactions.

- Kinetic studies : Time-resolved <sup>1</sup>H NMR tracks monomer conversion, revealing first-order dependence on catalyst concentration .

Q. What methodological approaches resolve contradictions in migration studies of this compound from polymer matrices?

Discrepancies in migration levels (e.g., 2.3 ng/mL in water vs. 19 ng/mL in 50% ethanol) arise from matrix porosity and solvent polarity. Standardized protocols include:

Q. How does this compound contribute to electrolyte decomposition in lithium-ion batteries?

As a decomposition byproduct of ethylene carbonate (EC), it forms via radical-mediated pathways. In situ FTIR and DFT studies show:

- Radical intermediates : EC undergoes one-electron oxidation to form radical cations, which dimerize into dioxolane derivatives.

- Performance impact : Accumulation increases electrolyte viscosity, reducing ionic conductivity (σ ~ 1.2 mS/cm at 10 wt%). Mitigation strategies include additive engineering (e.g., fluoroethylene carbonate suppresses radical formation) .

Methodological Guidelines

- Synthetic Optimization : Use DoE (Design of Experiments) to map the effect of pH, temperature, and solvent on yield .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to resolve conflicting migration or kinetic data .

- Safety Protocols : Store under inert atmosphere (N2) at 4°C to prevent oxidation; handle in fume hoods due to irritant properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.